molecular formula C16H8ClNO6 B3137824 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid CAS No. 442531-35-3

4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid

Cat. No.: B3137824
CAS No.: 442531-35-3
M. Wt: 345.69 g/mol
InChI Key: IMUAHFKUWHTEEB-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-nitrophenyl group attached to an isochromene carboxylic acid moiety. The presence of both electron-withdrawing groups (chloro and nitro) and the isochromene ring system imparts distinct chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid typically involves multi-step organic reactions One common method starts with the nitration of 4-chlorophenylacetic acid to introduce the nitro group This is followed by cyclization reactions to form the isochromene ring system

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. For instance, nano-catalysts like nano-Cu complexes have been employed to facilitate the synthesis of similar compounds . The use of such catalysts can significantly reduce reaction times and improve the overall yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, resulting in a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isochromene derivatives, amine derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the nitro and chloro groups allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid lies in its combination of the chloro-nitrophenyl group with the isochromene carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(4-chloro-3-nitrophenyl)-1-oxoisochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClNO6/c17-11-6-5-8(7-12(11)18(22)23)13-9-3-1-2-4-10(9)16(21)24-14(13)15(19)20/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUAHFKUWHTEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(OC2=O)C(=O)O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601164471
Record name 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-2-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442531-35-3
Record name 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-2-benzopyran-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=442531-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-2-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid
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4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid
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4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid
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4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid
Reactant of Route 6
4-(4-Chloro-3-nitrophenyl)-1-oxo-1H-isochromene-3-carboxylic acid

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